molecular formula C9H9FN2 B13328016 (4-fluoro-1H-indol-5-yl)methanamine

(4-fluoro-1H-indol-5-yl)methanamine

Cat. No.: B13328016
M. Wt: 164.18 g/mol
InChI Key: BVWRIPUZYDAEEI-UHFFFAOYSA-N
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Description

(4-fluoro-1H-indol-5-yl)methanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1H-indol-5-yl)methanamine typically involves the introduction of the fluorine atom and the methanamine group onto the indole ring. One common method is the electrophilic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the 4-position of the indole ring. The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the indole ring, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4-fluoro-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-fluoro-2-methyl-1H-indol-5-yl)methanamine: Similar structure with a methyl group at the 2-position.

    3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide: Contains a morpholine ring and a benzene ring linked to the indole ring.

    1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine methanesulfonate: Features a methanesulfonate group.

Uniqueness

(4-fluoro-1H-indol-5-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methanamine group at specific positions makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

(4-fluoro-1H-indol-5-yl)methanamine

InChI

InChI=1S/C9H9FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H,5,11H2

InChI Key

BVWRIPUZYDAEEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1CN)F

Origin of Product

United States

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